molecular formula C12H13ClFNO2 B14431299 2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-10-1

2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B14431299
CAS No.: 81778-10-1
M. Wt: 257.69 g/mol
InChI Key: LIGJLLLFKITYIY-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and a dimethyl-substituted oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with 4,4-dimethyl-1,2-oxazolidin-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted oxazolidinones, amine derivatives, and various oxidized products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-fluorophenyl)ethylamine
  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • 2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

Uniqueness

2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

81778-10-1

Molecular Formula

C12H13ClFNO2

Molecular Weight

257.69 g/mol

IUPAC Name

2-[(2-chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H13ClFNO2/c1-12(2)7-17-15(11(12)16)6-8-5-9(14)3-4-10(8)13/h3-5H,6-7H2,1-2H3

InChI Key

LIGJLLLFKITYIY-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=C(C=CC(=C2)F)Cl)C

Origin of Product

United States

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